6-Desamino-cycl amp
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Overview
Description
Purine-1-β-D-ribofuranoside-3’,5’-cyclic monophosphate (6-Desamino-cycl amp) is an analogue of the natural second messenger cyclic adenosine monophosphate. It lacks the amino group in position 6 of the adenine nucleobase, which distinguishes it from cyclic adenosine monophosphate
Preparation Methods
The synthesis of 6-Desamino-cycl amp involves the cyclization of purine riboside derivatives. One common method includes the use of phosphorylating agents to induce cyclization. The compound is typically crystallized or lyophilized as a sodium salt . Industrial production methods often involve large-scale preparative liquid chromatography to purify the compound .
Chemical Reactions Analysis
6-Desamino-cycl amp undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Desamino-cycl amp has a wide range of applications in scientific research:
Chemistry: Used as a tool to map new receptor types and study cyclic nucleotide signaling pathways.
Biology: Investigated for its role in cellular signaling and regulation processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
6-Desamino-cycl amp exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It binds to cyclic nucleotide-dependent protein kinases, thereby activating or inhibiting various signaling pathways. The absence of the amino group in position 6 enhances its stability and membrane permeability, making it a valuable tool for studying intracellular signaling .
Comparison with Similar Compounds
6-Desamino-cycl amp is often compared with other cyclic nucleotide analogues such as:
Cyclic adenosine monophosphate (cAMP): This compound lacks the amino group in position 6, which enhances its stability and membrane permeability.
6-Chloropurine riboside-3’,5’-cyclic monophosphate (6-Cl-6-Desamino-cycl amp): This compound has a chlorine atom in position 6, which further increases its stability against phosphodiesterases.
These unique structural features make this compound a valuable compound for various biochemical and pharmacological studies.
Properties
CAS No. |
53303-84-7 |
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Molecular Formula |
C10H11N4O6P |
Molecular Weight |
314.19 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-2-hydroxy-2-oxo-6-purin-9-yl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11N4O6P/c15-7-8-6(2-18-21(16,17)20-8)19-10(7)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15H,2H2,(H,16,17)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
AVSJXTVPIHQRPY-FDDDBJFASA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O |
Synonyms |
6-desamino-cycl AMP 9 beta-D-ribofuranosylpurine cyclic 3',5'-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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